![molecular formula C9H9N3O2 B3354372 Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate CAS No. 588720-90-5](/img/structure/B3354372.png)
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate
Vue d'ensemble
Description
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-c]pyrimidine core with an ethyl ester group at the 7-position.
Mécanisme D'action
Target of Action
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases . The mechanism of action of these compounds often involves interaction with specific targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to affect various biochemical pathways . For instance, some imidazo[1,2-a]pyridine derivatives have been reported to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
Some imidazo[1,2-a]pyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant anti-cancer activities . For instance, some compounds have shown clear signs of apoptosis, including nuclear condensation and fragmentation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,2-c]pyrimidine-7-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a multicomponent reaction involving cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol can be used to synthesize imidazo[1,2-a]pyrimidine derivatives . The reaction typically involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. The use of environmentally benign solvents and catalyst-free approaches are also considered to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may result in the formation of reduced derivatives with modified functional groups .
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : CHNO
- SMILES : CCOC(=O)C1=CC2=NC=CN2C=N1
- InChI : InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-8-10-3-4-12(8)6-11-7/h3-6H,2H2,1H3
The compound features an imidazo[1,2-c]pyrimidine ring system that contributes to its biological activities. The presence of a carboxylate group enhances its solubility and interaction with biological targets.
Antibacterial Activity
Research has indicated that imidazo[1,2-c]pyrimidine derivatives exhibit significant antibacterial properties. A study synthesized various derivatives and evaluated their in vitro activity against different strains of bacteria, including Mycobacterium tuberculosis. Some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, indicating potent antibacterial effects .
Compound ID | MIC (μM) | Activity Type |
---|---|---|
13 | ≤1 | Antibacterial |
18 | ≤0.006 | Antibacterial |
Anti-inflammatory Effects
Imidazo[1,2-c]pyrimidines have also been investigated for their anti-inflammatory properties. A study highlighted the synthesis of several derivatives that showed promising results in reducing inflammation markers in vitro. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could enhance anti-inflammatory efficacy .
Inhibition of Polycomb Repressive Complex 2 (PRC2)
Recent patents have described the use of ethyl imidazo[1,2-c]pyrimidine derivatives as inhibitors of PRC2, a critical regulator in gene expression and cellular differentiation. This inhibition could have implications in cancer therapy, where dysregulation of PRC2 is often observed .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A comprehensive study synthesized a series of imidazo[1,2-c]pyrimidine derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that modifications to the imidazo ring significantly impacted the antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .
Case Study 2: In Vivo Pharmacokinetics
Another investigation focused on the pharmacokinetic profiles of selected compounds derived from ethyl imidazo[1,2-c]pyrimidine-7-carboxylate. The study assessed oral bioavailability and plasma concentration over time in animal models, demonstrating favorable pharmacokinetic properties that support further development for therapeutic applications .
Compound ID | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t½ (h) |
---|---|---|---|---|
13 | 411 | 181 | 0.25 | 5 |
18 | 3850 | 337 | 0.5 | ND |
Comparaison Avec Des Composés Similaires
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the position and type of substituents.
Imidazo[1,5-a]pyrimidine: This compound is structurally similar but has a different arrangement of nitrogen atoms in the ring system.
Imidazo[4,5-b]pyridine: This compound has a different ring fusion pattern and is investigated for its potential as an antibacterial and anticancer agent.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Activité Biologique
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate is a compound belonging to the imidazo[1,2-c]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-infective therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Target of Action
this compound primarily targets various biochemical pathways involved in cellular proliferation and apoptosis. Its structural similarity to other imidazo derivatives suggests a potential role in inhibiting key enzymes or receptors associated with cancer and infectious diseases.
Mode of Action
Research indicates that derivatives of imidazo[1,2-c]pyrimidine exhibit significant activity against various diseases. For instance, compounds in this class have shown promise as anti-cancer agents by inducing apoptosis in tumor cells and inhibiting cell cycle progression . The specific pathways affected by this compound include those involved in ATP synthesis and cellular respiration, which are critical for the survival of rapidly dividing cells.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, related compounds have demonstrated favorable properties. For example, some imidazo derivatives have been reported to exhibit good oral bioavailability and a pharmacokinetic profile compatible with once-daily dosing regimens.
Anticancer Activity
A significant number of studies have evaluated the anticancer properties of imidazo[1,2-c]pyrimidine derivatives. For example:
- In vitro Studies : Compound 9b from a related study demonstrated high antiproliferative activity against various cancer cell lines such as K562 (IC50 = 5.597 µM) and U937 (IC50 = 3.512 µM), suggesting potential for further development as an anticancer agent .
- Mechanistic Insights : The induction of apoptosis and cell cycle arrest were confirmed through flow cytometry assays, indicating that these compounds may disrupt normal cellular functions leading to cancer cell death .
Antimicrobial Activity
Imidazo derivatives have also been explored for their antimicrobial properties:
- Anti-Tuberculosis Activity : A study highlighted that certain imidazo[1,2-a]pyridine derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 µM against resistant strains. This suggests that this compound may share similar mechanisms targeting bacterial respiration pathways .
Case Study 1: Anticancer Efficacy
In a recent study evaluating a series of novel derivatives including this compound, researchers found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the imidazopyrimidine scaffold could enhance biological activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
9b | K562 | 5.597 |
9b | U937 | 3.512 |
Case Study 2: Antitubercular Activity
Another investigation into related compounds revealed promising anti-TB activity with MIC values significantly lower than traditional treatments. This highlights the potential use of this compound in developing new therapies for resistant TB strains.
Compound ID | MIC (µM) | Target Pathogen |
---|---|---|
18 | <0.03 | Mycobacterium tuberculosis |
Propriétés
IUPAC Name |
ethyl imidazo[1,2-c]pyrimidine-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-8-10-3-4-12(8)6-11-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIRHHKBVBGKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN2C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588720-90-5 | |
Record name | ethyl imidazo[1,2-c]pyrimidine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.